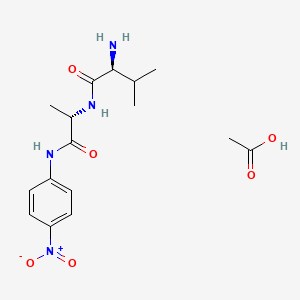

Val-Ala p-Nitroanilide acetate salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Val-Ala p-Nitroanilide acetate salt is a protease substrate . It has an empirical formula of C14H20N4O4 · C2H4O2 . The CAS Number is 108321-94-4 .

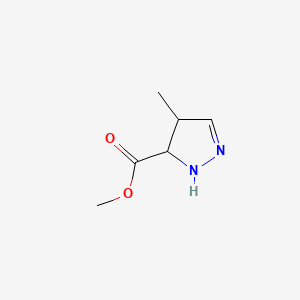

Molecular Structure Analysis

The molecular weight of this compound is 368.38 . The InChI key is FKCPQOSQHMADPR-CSDGMEMJSA-N .Physical And Chemical Properties Analysis

This compound is a powder that is soluble in ethanol at a concentration of 50 mg/mL . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Conformational Studies of Related Peptides : N-(2,4-dinitrophenyl)-L-Leu–X–L-Pro–L-Val p-nitroanilides, similar in structure to Val-Ala p-Nitroanilide, were studied for their conformations. These compounds were found to form type II′ β-turn structures, indicating a potential for studying protein folding and structural biology (Higashijima, Sato, & Nagai, 1983).

ACE Inhibitory Peptides : Research on various ACE inhibitory peptides, which include sequences similar to Val-Ala, suggests potential applications in developing treatments for hypertension and related cardiovascular diseases. For instance, peptides like Val-Glu-Leu-Tyr-Pro and Ala-Phe-Val-Gly-Tyr-Val-Leu-Pro have shown significant ACE inhibitory activity and antihypertensive effects in rats (Balti et al., 2015).

Antihypertensive Effects of Related Peptides : Research on peptides derived from wakame (Undaria pinnatifida) has identified several with ACE inhibitory properties, like Val-Tyr and Ile-Trp, demonstrating potential for developing natural antihypertensive agents (Satô et al., 2002).

Insect Protein-Derived Peptides and Hypertension : A study on the tripeptide Ala-Val-Phe derived from insect protein showed in vitro ACE inhibitory activity and in vivo antihypertensive effects, suggesting possible applications in nutritional supplements or pharmaceuticals for hypertension management (Vercruysse et al., 2010).

Enzyme Substrate Specificity Studies : Dipeptidyl peptidases that hydrolyze Xaa-Ala-p-nitroanilide, including Val-Ala, provide insights into the specificity of enzymes like Porphyromonas gingivalis. This information is crucial for understanding enzyme mechanisms and designing inhibitors (Fujimura, Hirai, & Shibata, 2002).

Fluorescent Substrates for Metalloendopeptidases : The creation of p-nitroanilides of antranyloyltripeptides, including Val-containing sequences, as fluorescent substrates for metalloendopeptidases, offers a method for studying these enzymes' activity and kinetics (Filippova et al., 1988).

Safety and Hazards

Val-Ala p-Nitroanilide acetate salt is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Val-Ala p-Nitroanilide acetate salt can be achieved through a two-step reaction process involving the coupling of Val-Ala dipeptide with p-nitroaniline followed by acetylation of the resulting product.", "Starting Materials": ["Valine", "Alanine", "p-nitroaniline", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "acetic anhydride"], "Reaction": [ "Step 1: Synthesis of Val-Ala p-Nitroanilide", "1. Dissolve Valine (1 equivalent) and Alanine (1 equivalent) in dry DMF.", "2. Add p-nitroaniline (1.2 equivalents), DCC (1.2 equivalents) and NHS (1.2 equivalents) and stir the reaction mixture at room temperature for 12 hours.", "3. Filter the reaction mixture to remove the dicyclohexylurea by-product.", "4. Concentrate the filtrate and purify the product using column chromatography to obtain Val-Ala p-Nitroanilide.", "Step 2: Acetylation of Val-Ala p-Nitroanilide", "1. Dissolve Val-Ala p-Nitroanilide (1 equivalent) in dry pyridine.", "2. Add acetic anhydride (3 equivalents) and stir the reaction mixture at room temperature for 3 hours.", "3. Quench the reaction by adding water and extract the product with ethyl acetate.", "4. Dry the organic layer over anhydrous sodium sulfate, filter and concentrate the filtrate to obtain Val-Ala p-Nitroanilide acetate salt." ] } | |

Numéro CAS |

108321-94-4 |

Formule moléculaire |

C16H24N4O6 |

Poids moléculaire |

368.38 g/mol |

Nom IUPAC |

acetic acid;2-amino-3-methyl-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]butanamide |

InChI |

InChI=1S/C14H20N4O4.C2H4O2/c1-8(2)12(15)14(20)16-9(3)13(19)17-10-4-6-11(7-5-10)18(21)22;1-2(3)4/h4-9,12H,15H2,1-3H3,(H,16,20)(H,17,19);1H3,(H,3,4) |

Clé InChI |

FKCPQOSQHMADPR-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.CC(=O)O |

SMILES canonique |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetic acid, amino[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/no-structure.png)

![4-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B561194.png)

![6-Ethyl-3-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B561196.png)